5-(3-phenylpropyl)nicotinamide
Description
5-(3-Phenylpropyl)nicotinamide is a nicotinamide derivative featuring a 3-phenylpropyl substituent at the 5-position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme critical in redox reactions and cellular metabolism.
Properties
IUPAC Name |
5-(3-phenylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)14-9-13(10-17-11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCVIKNEEOZENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following nicotinic acid/nicotinamide derivatives are compared based on substituents, synthesis, and inferred properties:
*Synthesis inferred from analogous methods in .
Key Observations:
- Substituent Effects: The 3-phenylpropyl group in this compound enhances lipophilicity compared to the polar acetamidopropyl and aminopropyl groups in nicotinic acid analogs. This may improve membrane permeability but reduce aqueous solubility. The amide group in nicotinamide derivatives (vs.
- Synthesis: Sonogashira coupling is a common method for introducing alkyne-derived substituents (e.g., propargylamine intermediates in ). Hydrogenation and deprotection steps are critical for generating amine or amide functionalities.
- Functional Contrast with Phthalimide Derivative: 3-Chloro-N-phenyl-phthalimide () serves as a monomer for polyimides due to its electrophilic chloro group and rigid aromatic structure. In contrast, this compound’s flexible alkyl chain and pyridine core may favor dynamic interactions in biological systems .
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